N-benzyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
Description
N-benzyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a quinazolinone-derived acetamide featuring a 4-fluorophenyl substituent at the 3-position of the quinazolinone core and an N-benzyl group on the acetamide side chain. Quinazolinones are heterocyclic scaffolds known for their pharmacological versatility, including anticonvulsant, anticancer, and antimicrobial activities . The fluorophenyl group enhances electronic interactions with biological targets due to fluorine’s electronegativity, while the benzyl moiety may influence lipophilicity and binding specificity.
Properties
CAS No. |
892271-27-1 |
|---|---|
Molecular Formula |
C23H18FN3O3 |
Molecular Weight |
403.413 |
IUPAC Name |
N-benzyl-2-[3-(4-fluorophenyl)-2,4-dioxoquinazolin-1-yl]acetamide |
InChI |
InChI=1S/C23H18FN3O3/c24-17-10-12-18(13-11-17)27-22(29)19-8-4-5-9-20(19)26(23(27)30)15-21(28)25-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,25,28) |
InChI Key |
XAKIPHQMRBCMIF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-benzyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antiviral applications. This article reviews the biological activity of this compound, supported by various studies and data.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a quinazolinone moiety, which is known for its diverse pharmacological properties. The molecular formula is C19H18F N3O3, with a molecular weight of approximately 355.36 g/mol.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of compounds related to quinazolinones. For instance, derivatives of quinazolinones have been shown to exhibit significant cytotoxic effects against various cancer cell lines. In particular:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HepG-2 (liver cancer), and LoVo (colon cancer).
- Mechanism of Action : The compound induces apoptosis in cancer cells, characterized by increased caspase activity and alterations in Bcl-2 family proteins. Flow cytometry results indicated a dose-dependent increase in early and late apoptotic cells when treated with the compound at concentrations ranging from 10 µM to 30 µM .
| Cell Line | IC50 (µM) | Apoptotic Effect |
|---|---|---|
| A549 | <10 | Significant |
| MCF-7 | 10 - 30 | Dose-dependent |
| HepG-2 | <20 | Moderate |
| LoVo | <15 | High |
Antiviral Activity
The antiviral properties of quinazolinone derivatives have also been explored, particularly against Hepatitis C Virus (HCV). In assays targeting the NS5B polymerase enzyme, certain derivatives exhibited promising results:
- Compound Activity : A related quinazolinone showed an EC50 value of 0.984 µM against HCV GT1b with a high selectivity index (SI = CC50/EC50) indicating low toxicity .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Cholinesterase Inhibition : Some quinazolinone derivatives have been identified as cholinesterase inhibitors, which can enhance neurotransmitter levels and potentially improve cognitive functions .
- PKC Inhibition : Certain structural analogs demonstrate selective inhibition of Protein Kinase C (PKC), which plays a crucial role in cell signaling pathways involved in cancer progression .
- Radical Scavenging : The compound exhibits radical scavenging activities, contributing to its antioxidant properties that may protect cells from oxidative stress .
Case Studies
Several studies have focused on the synthesis and evaluation of similar compounds:
- Study on 2,3-Dihydroquinazolin-4(1H)-ones : This study highlighted the broad pharmacological activities of these compounds, including anticancer and anti-inflammatory effects. It emphasized the importance of structural modifications on biological efficacy .
- Evaluation Against MRSA : Another study evaluated related compounds for their ability to inhibit biofilm formation in Staphylococcus aureus and MRSA strains, showcasing their potential as antibacterial agents .
Scientific Research Applications
Anticancer Properties
N-benzyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide has been investigated for its anticancer properties. The quinazoline moiety is known for its ability to inhibit key proteins involved in cancer cell proliferation. For example, derivatives of quinazoline have shown inhibitory effects on polo-like kinase 1 (Plk1), a target in various cancers. Research indicates that compounds with similar structures can effectively disrupt cancer cell cycle progression, making them promising candidates for further development as anticancer agents .
Anti-leishmanial Activity
Recent studies have highlighted the potential of quinazoline derivatives, including this compound, in combating leishmaniasis. In silico docking studies have demonstrated strong binding affinities to key enzymes in Leishmania species, suggesting that such compounds could serve as effective anti-leishmanial agents . The in vitro IC50 values reported for related compounds indicate promising anti-leishmanial activity, warranting further investigation into their efficacy and safety profiles .
Inhibition of Carbonic Anhydrases
Research has also explored the inhibitory effects of quinazoline derivatives on carbonic anhydrases (CAs), particularly human carbonic anhydrase IX and XII. These enzymes are implicated in various pathological conditions, including cancer and metabolic disorders. Compounds structurally related to this compound have shown high selectivity in inhibiting specific CA isoforms, which could lead to the development of targeted therapies for conditions such as tumor growth and metastasis .
Molecular Docking Studies
Molecular docking studies have been extensively utilized to predict the interaction between this compound and various biological targets. These computational analyses help in understanding the binding mechanisms and affinities of the compound towards specific proteins involved in disease pathways. Such studies are crucial for rational drug design and optimization .
Structure-Activity Relationship (SAR)
The structure-activity relationship of quinazoline derivatives has been a significant focus in medicinal chemistry. Modifications to the benzyl and fluorophenyl groups can enhance biological activity while reducing toxicity. Systematic SAR studies have revealed that specific substitutions can lead to improved potency against targeted diseases .
Data Tables
Comparison with Similar Compounds
Substituent Variations on the Quinazolinone Core
- Chlorophenyl vs. Fluorophenyl Substituents: describes 2-(3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(2-(4-chlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)acetamide, where chlorine replaces fluorine. Impact: Fluorine’s smaller size and higher electronegativity in the target compound likely improve binding precision in hydrophobic pockets compared to chlorine.
Bromophenyl Derivatives :
reports 2-(6-bromo-4-oxo-3-phenyl-3,4-dihydro-quinazolin-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3-yl)-acetamide . Bromine’s larger size and polarizability could enhance π-π stacking but reduce solubility compared to fluorine .
Modifications to the Acetamide Side Chain
Thiazol-2-yl vs. Benzyl Groups :
highlights 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide , where the thiazol ring replaces the benzyl group. Thiazol’s nitrogen and sulfur atoms enable hydrogen bonding and metal coordination, contrasting with the benzyl group’s purely hydrophobic interactions .Fluorobenzyl Derivatives :
details N-(2-fluorobenzyl)-2-(3,4-dimethyl-5,5-dioxo-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)acetamide . The 2-fluorobenzyl substituent introduces ortho-substitution steric effects, which may hinder rotational freedom compared to the target compound’s unsubstituted benzyl group .
Heterocyclic Core Replacements
- Thiadiazol vs. Quinazolinone Cores: discusses N-[4-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide, where a thiadiazol ring replaces the quinazolinone. Thiadiazol’s reduced aromaticity and smaller ring size may diminish π-stacking interactions critical for enzyme inhibition .
- Chromen-4-one Systems: includes a compound with a 5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl core.
Pharmacological Implications
While direct biological data for the target compound are absent in the provided evidence, structural analogs suggest:
- Anticonvulsant Potential: ’s dichlorophenyl-quinazolinone acetamide demonstrates anticonvulsant activity, implying the fluorophenyl variant may share similar mechanisms with enhanced blood-brain barrier penetration due to fluorine’s properties .
- Antimicrobial Activity : Thiazol-2-yl acetamides () exhibit coordination-driven antimicrobial effects, whereas the target compound’s benzyl group may prioritize eukaryotic target selectivity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-benzyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide?
- Methodology :
- The compound can be synthesized via a multi-step route starting from methyl 2-isothiocyanatobenzoate and glycine. Initial steps involve forming 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid, followed by oxidation with hydrogen peroxide to yield 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid .
- Subsequent coupling with N-benzyl-2-chloroacetamide derivatives (e.g., via N,N′-carbonyldiimidazole activation) introduces the benzyl-4-fluorophenyl substituent .
- Key intermediates should be purified via recrystallization or column chromatography, with reaction progress monitored by TLC or HPLC.
Q. How is structural characterization performed for this compound?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substituent positions (e.g., fluorophenyl protons resonate at δ 7.2–7.8 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ ion at m/z 421.12) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., quinazolinone carbonyl groups forming intermolecular bonds) .
Q. What in vitro assays are used for preliminary pharmacological screening?
- Biological Evaluation :
- GABA Receptor Binding : Radioligand displacement assays (e.g., [3H]-muscimol) assess affinity for GABAA receptors, a target for anticonvulsant activity .
- Cytotoxicity Screening : MTT assays on neuronal cell lines (e.g., SH-SY5Y) determine IC50 values and therapeutic index .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?
- Structure-Activity Relationship (SAR) Insights :
- Substitution at the benzyl group (e.g., 4-F vs. 3-Cl) alters lipophilicity and receptor binding. For example, 4-fluorophenyl derivatives show enhanced anticonvulsant potency in PTZ-induced seizure models compared to dichlorophenyl analogs .
- Methyl or methoxy groups on the quinazolinone ring improve metabolic stability but may reduce aqueous solubility .
Q. What computational approaches predict target interactions?
- Docking and Molecular Dynamics :
- AutoDock Vina or Schrödinger Suite models ligand-receptor interactions (e.g., quinazolinone carbonyl groups forming hydrogen bonds with GABAA α1-subunit residues) .
- MD simulations (e.g., GROMACS) assess binding stability over 100 ns trajectories, with RMSD < 2 Å indicating robust target engagement .
Q. How are in vivo efficacy and pharmacokinetics evaluated?
- Experimental Design :
- PTZ-Induced Seizure Model : Mice are pretreated with the compound (10–50 mg/kg, i.p.), and latency to clonic-tonic seizures is measured. ED50 values are compared to reference drugs like valproate .
- Pharmacokinetic Profiling : Plasma half-life (t1/2), Cmax, and brain penetration are quantified via LC-MS/MS after oral administration .
Q. What crystallographic data confirm the compound’s solid-state structure?
- X-ray Analysis :
- Single-crystal X-ray diffraction (173 K) reveals bond lengths (e.g., C=O at 1.21 Å) and dihedral angles between the quinazolinone and benzyl groups. Data-to-parameter ratios > 10 ensure refinement reliability .
Data Contradictions and Resolution
Q. How are discrepancies in biological activity across analogs resolved?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
